molecular formula C22H30N4 B3853334 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine

Cat. No.: B3853334
M. Wt: 350.5 g/mol
InChI Key: OVSVMEIBIRCCJL-UHFFFAOYSA-N
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Description

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperidine ring and a pyridine ring, both of which are connected through a piperazine moiety. The compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, often using phenylethyl halides.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with ethylenediamine under controlled conditions.

    Introduction of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the piperazine moiety, typically using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, sulfonates, and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a tool for studying receptor-ligand interactions and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neurotransmission and cellular responses.

Comparison with Similar Compounds

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine can be compared with other piperazine derivatives, such as:

    1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a similar structure but lacks the pyridine ring, which may result in different pharmacological properties.

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide:

    1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine:

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4/c1-2-6-20(7-3-1)9-13-24-14-10-21(11-15-24)25-16-18-26(19-17-25)22-8-4-5-12-23-22/h1-8,12,21H,9-11,13-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSVMEIBIRCCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine

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